Atom-economical, catalyst-free hydrosulfonation of densely functionalized alkenes: access to oxindole-containing sulfones†
New Journal of Chemistry Pub Date: 2022-06-07 DOI: 10.1039/D2NJ02462D
Abstract
An atom-economical hydrosulfonation of densely functionalized alkenes under catalyst-free conditions is described. Alkenes possessing a hydroxy-oxindole moiety underwent hydrosulfonation on treatment with arylsulfinic acids in green media to afford the resulting sulfones in 72–86% yields with excellent diastereoselectivity.
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Journal Name:New Journal of Chemistry
Research Products
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CAS no.: 108561-00-8